Azobenzene-4,4'-dicarboxylic Acid Dimethyl Ester
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Overview
Description
Azobenzene-4,4’-dicarboxylic Acid Dimethyl Ester is an organic compound with the molecular formula C16H14N2O4. It is a derivative of azobenzene, characterized by the presence of two carboxylic acid ester groups at the para positions of the benzene rings. This compound is known for its photoresponsive properties, making it a valuable material in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Azobenzene-4,4’-dicarboxylic Acid Dimethyl Ester can be synthesized through the esterification of azobenzene-4,4’-dicarboxylic acid. The reaction typically involves the use of methanol and a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the synthesis of Azobenzene-4,4’-dicarboxylic Acid Dimethyl Ester follows a similar route but on a larger scale. The process involves the continuous addition of azobenzene-4,4’-dicarboxylic acid to a mixture of methanol and sulfuric acid, followed by distillation to remove excess methanol and purification through recrystallization .
Chemical Reactions Analysis
Types of Reactions: Azobenzene-4,4’-dicarboxylic Acid Dimethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form azobenzene-4,4’-dicarboxylic acid.
Reduction: Reduction of the azo group can yield hydrazobenzene derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic conditions.
Major Products:
Oxidation: Azobenzene-4,4’-dicarboxylic acid.
Reduction: Hydrazobenzene derivatives.
Substitution: Various substituted azobenzene derivatives depending on the nucleophile used.
Scientific Research Applications
Azobenzene-4,4’-dicarboxylic Acid Dimethyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a photoresponsive material in the development of molecular switches and sensors.
Biology: Employed in the study of photoisomerization processes and their effects on biological systems.
Medicine: Investigated for potential use in drug delivery systems due to its ability to undergo reversible photoisomerization.
Mechanism of Action
The primary mechanism by which Azobenzene-4,4’-dicarboxylic Acid Dimethyl Ester exerts its effects is through photoisomerization. Upon exposure to ultraviolet or visible light, the compound undergoes a reversible transformation between its trans and cis isomers. This photoisomerization process can alter the physical and chemical properties of the compound, making it useful in various applications. The molecular targets and pathways involved in this process include the N=N double bond, which undergoes a conformational change upon light absorption .
Comparison with Similar Compounds
Azobenzene-4,4’-dicarboxylic Acid: The parent compound, which lacks the ester groups.
Azobenzene-4,4’-dicarboxylic Acid Dichloride: A derivative with chloride groups instead of ester groups.
Dimethyl 4,4’-Azodibenzoate: Another ester derivative with similar photoresponsive properties.
Uniqueness: Azobenzene-4,4’-dicarboxylic Acid Dimethyl Ester is unique due to its combination of photoresponsive properties and the presence of ester groups, which enhance its solubility and reactivity in various chemical reactions. This makes it a versatile compound for use in a wide range of scientific and industrial applications .
Properties
IUPAC Name |
methyl 4-[(4-methoxycarbonylphenyl)diazenyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-21-15(19)11-3-7-13(8-4-11)17-18-14-9-5-12(6-10-14)16(20)22-2/h3-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNNNVCIKCUWKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80342899 |
Source
|
Record name | Dimethyl 4,4'-[(E)-diazenediyl]dibenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80342899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5320-91-2 |
Source
|
Record name | Dimethyl 4,4'-[(E)-diazenediyl]dibenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80342899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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